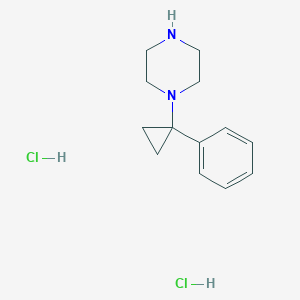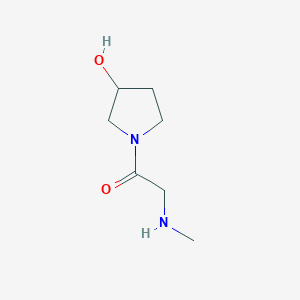![molecular formula C8H6BClO2S B1487667 7-Chlorobenzo[b]thiophene-2-boronic acid CAS No. 936902-06-6](/img/structure/B1487667.png)
7-Chlorobenzo[b]thiophene-2-boronic acid
描述
7-Chlorobenzo[b]thiophene-2-boronic acid is a useful research compound. Its molecular formula is C8H6BClO2S and its molecular weight is 212.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 7-Chlorobenzo[b]thiophene-2-boronic acid is the Beta-lactamase enzyme . This enzyme is produced by some bacteria and is responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .
Mode of Action
This compound acts as an inhibitor of the Beta-lactamase enzyme . By binding to this enzyme, it prevents the enzyme from breaking down the antibiotic, thereby allowing the antibiotic to exert its antibacterial effect .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a type of chemical reaction where an organoboron compound (like this compound) is cross-coupled with an organic halide by a palladium catalyst . This reaction is widely used in organic chemistry to form carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids, in general, have good stability and are readily prepared . The compound is insoluble in water , which may affect its absorption and distribution in the body. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of the Beta-lactamase enzyme by this compound allows beta-lactam antibiotics to exert their antibacterial effect, leading to the death of the bacteria . This can help to overcome antibiotic resistance in bacteria that produce Beta-lactamase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in air but can hydrolyze under strong acid or base conditions . Therefore, the pH of the environment could potentially impact the stability and efficacy of the compound. Additionally, as the compound is insoluble in water , the presence of certain solvents could affect its solubility and hence its bioavailability and efficacy.
生化分析
Biochemical Properties
7-Chlorobenzo[b]thiophene-2-boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as beta-lactamase. Beta-lactamase is an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics. By inhibiting beta-lactamase, this compound can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains . Additionally, this compound interacts with various proteins and biomolecules, forming stable complexes that can modulate their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in cell wall synthesis, leading to altered cell morphology and growth . Furthermore, this compound can modulate the expression of genes related to antibiotic resistance, thereby sensitizing bacteria to antibiotic treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The boronic acid group forms reversible covalent bonds with the active site serine residue of beta-lactamase, leading to enzyme inhibition . This interaction prevents the hydrolysis of beta-lactam antibiotics, thereby restoring their antibacterial activity. Additionally, the compound can induce conformational changes in target proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of beta-lactamase activity, leading to prolonged antibacterial effects. The compound’s efficacy may decrease under extreme pH conditions or in the presence of strong oxidizing agents.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits beta-lactamase without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it exerts its biochemical effects. Additionally, it can bind to plasma proteins, affecting its bioavailability and distribution in the body.
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm . It can also target specific organelles, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and proteins involved in cellular metabolism. The compound’s subcellular localization is influenced by various factors, including its chemical structure and the presence of targeting signals.
属性
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCDJNNKDMHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265596 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936902-06-6 | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936902-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(7-Chlorobenzo[b]thien-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5-Chloro-2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1487584.png)




![Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1487590.png)
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)




![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
